![molecular formula C14H15NO3 B15066768 7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one CAS No. 16675-74-4](/img/structure/B15066768.png)
7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one is an organic heteropentacyclic compound It is known for its complex structure, which includes a dioxolo ring fused with a pyridoisoquinoline system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzaldehyde with an amine can form an intermediate, which is then cyclized to form the desired heteropentacyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydro derivatives with modified functional groups.
Applications De Recherche Scientifique
7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar structure but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure, which share some chemical properties with the compound .
Uniqueness
7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one is unique due to its specific dioxolo ring fusion and the presence of multiple functional groups
Propriétés
Numéro CAS |
16675-74-4 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5,7,8,10,10a,11-hexahydro-[1,3]benzodioxolo[6,5-b]quinolizin-9-one |
InChI |
InChI=1S/C14H15NO3/c16-12-1-2-15-7-10-5-14-13(17-8-18-14)4-9(10)3-11(15)6-12/h4-5,11H,1-3,6-8H2 |
Clé InChI |
VFQITYZWHSOFHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC3=CC4=C(C=C3CC2CC1=O)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
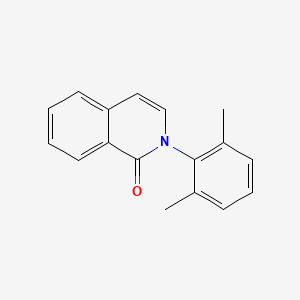
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
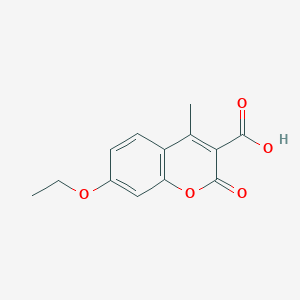
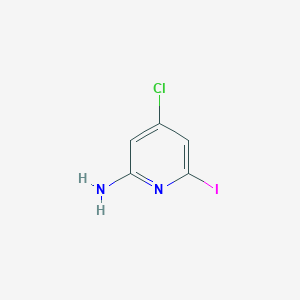
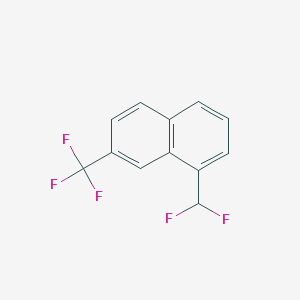

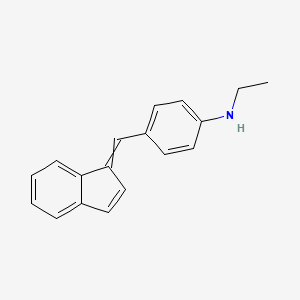
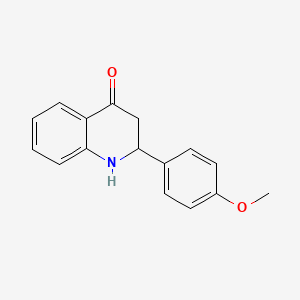
![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
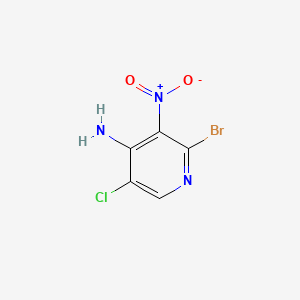
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
